2-(2-Chloro-6-hydroxyphenyl)acetic acid
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Overview
Description
2-(2-Chloro-6-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-hydroxyphenyl)acetic acid typically involves the chlorination of 2-hydroxyphenylacetic acid. One common method includes treating 2-hydroxyphenylacetic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a similar chlorination process, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxyphenylacetic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-chloro-6-oxo-phenyl)acetic acid.
Reduction: Formation of 2-(2-hydroxyphenyl)acetic acid.
Substitution: Formation of 2-(2-amino-6-hydroxyphenyl)acetic acid or 2-(2-thio-6-hydroxyphenyl)acetic acid.
Scientific Research Applications
2-(2-Chloro-6-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-(2-Chloro-6-hydroxyphenyl)acetic acid can be compared with other similar compounds, such as:
2-Hydroxyphenylacetic acid: Lacks the chlorine atom, leading to different chemical reactivity and biological activity.
2-Chlorophenylacetic acid: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
4-Hydroxyphenylacetic acid: The hydroxyl group is positioned differently, leading to variations in chemical and biological properties.
Properties
Molecular Formula |
C8H7ClO3 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
2-(2-chloro-6-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H7ClO3/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,10H,4H2,(H,11,12) |
InChI Key |
XLLQMBMKYBRBRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)O)O |
Origin of Product |
United States |
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